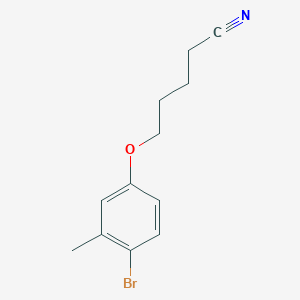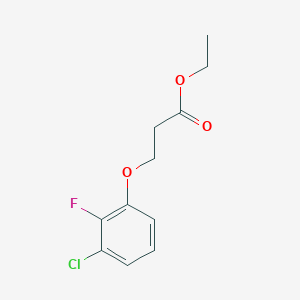
Ethyl 3-(3-chloro-2-fluoro-phenoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-chloro-2-fluoro-phenoxy)propanoate: is an organic compound that belongs to the class of phenoxypropanoates It is characterized by the presence of an ethyl ester group attached to a 3-(3-chloro-2-fluoro-phenoxy)propanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-chloro-2-fluoro-phenoxy)propanoate typically involves the following steps:
Preparation of 3-chloro-2-fluorophenol: This can be achieved through the halogenation of phenol using chlorine and fluorine under controlled conditions.
Formation of 3-(3-chloro-2-fluoro-phenoxy)propanoic acid: The 3-chloro-2-fluorophenol is reacted with 3-chloropropanoic acid in the presence of a base such as sodium hydroxide to form the corresponding phenoxypropanoic acid.
Esterification: The 3-(3-chloro-2-fluoro-phenoxy)propanoic acid is then esterified with ethanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: Ethyl 3-(3-chloro-2-fluoro-phenoxy)propanoate can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Oxidation: The phenoxy group can be oxidized to form quinone derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide) with heating.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution Products: Depending on the nucleophile, products may include derivatives with different substituents on the aromatic ring.
Hydrolysis Products: 3-(3-chloro-2-fluoro-phenoxy)propanoic acid and ethanol.
Oxidation Products: Quinone derivatives of the phenoxy group.
Aplicaciones Científicas De Investigación
Ethyl 3-(3-chloro-2-fluoro-phenoxy)propanoate has several applications in scientific research:
Pharmaceuticals: It is investigated for its potential as a precursor in the synthesis of bioactive compounds with anti-inflammatory, analgesic, or antimicrobial properties.
Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to interfere with plant growth processes.
Materials Science: It is explored for its potential in the synthesis of novel polymers and materials with specific properties such as thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(3-chloro-2-fluoro-phenoxy)propanoate depends on its application:
Pharmaceuticals: It may act by inhibiting specific enzymes or receptors involved in inflammatory pathways or microbial growth.
Agrochemicals: It may disrupt plant hormone pathways or interfere with essential enzymes in pests, leading to their death or growth inhibition.
Comparación Con Compuestos Similares
Ethyl 3-(3-chloro-2-fluoro-phenoxy)propanoate can be compared with other phenoxypropanoates such as:
Ethyl 3-(4-chloro-2-fluoro-phenoxy)propanoate: Similar structure but with the chlorine atom in a different position, which may affect its reactivity and applications.
Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate: Another isomer with different substitution patterns, leading to variations in chemical behavior and biological activity.
Propiedades
IUPAC Name |
ethyl 3-(3-chloro-2-fluorophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO3/c1-2-15-10(14)6-7-16-9-5-3-4-8(12)11(9)13/h3-5H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXWDPDOVSPCRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=C(C(=CC=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

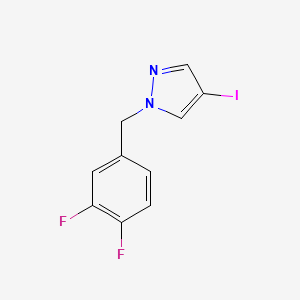

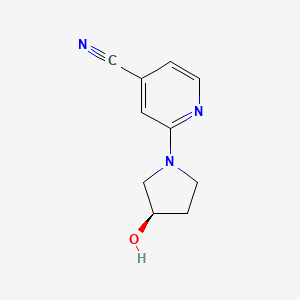
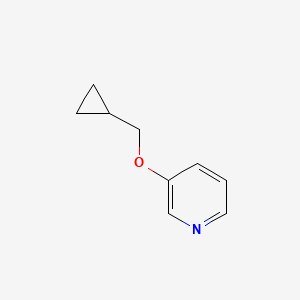


![2-[2-(4-Fluoro-2-methyl-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7976020.png)
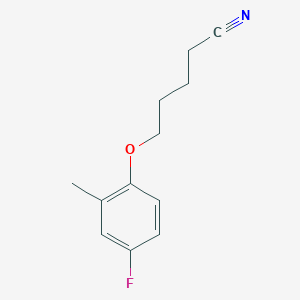

![2-[2-(4-Bromo-3-methyl-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7976039.png)
